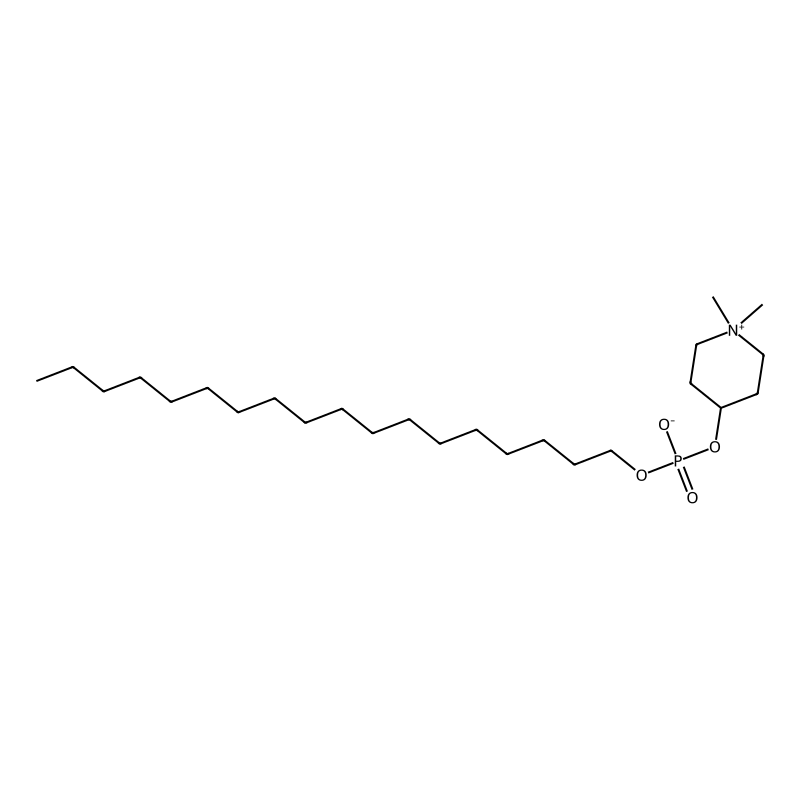

Perifosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Perifosine mechanism of action Akt inhibition

Molecular Mechanism and Signaling Pathway

Perifosine's mechanism revolves around disrupting the activation of Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is aberrantly active in many cancers.

- Akt Activation Process: In a normal signaling cascade, growth factors activate PI3K, which generates PIP3 at the plasma membrane. PIP3 then recruits inactive Akt via its PH domain. Once at the membrane, Akt is phosphorylated at two key residues—Thr308 by PDK1 and Ser473 by mTORC2—to become fully active [1] [2] [3].

- This compound's Disruptive Action: As a synthetic lipid, this compound integrates into the cell membrane and binds to the PH domain of Akt. This binding physically blocks Akt from interacting with PIP3, thereby preventing its translocation to the plasma membrane. Consequently, Akt cannot be phosphorylated and activated [1] [4].

The following diagram illustrates this core mechanism within the broader PI3K/Akt pathway.

This compound inhibits Akt activation by binding its PH domain and preventing membrane recruitment.

Experimental Validation and Protocols

To validate that this compound is functioning through Akt inhibition in a research setting, the following key experiments and methodologies are commonly employed.

In Vitro Cell-Based Assays

- Dose-Response Cytotoxicity (GI50/IC50): Cells are treated with a range of this compound concentrations (e.g., 2.5-60 µM) for 48-72 hours. Cell viability is measured using assays like MTS/WST-8, and the concentration that inhibits growth by 50% (GI50) or causes 50% cell death (IC50) is calculated [5] [6].

- Western Blot Analysis of Akt Phosphorylation: Cells are treated with this compound (e.g., 10 µM for 16 hours). Protein lysates are analyzed by western blotting using antibodies against phospho-Akt (Ser473) and total Akt. Successful inhibition is confirmed by a reduction in phospho-Akt levels without changes in total Akt [7] [6].

- Combination Synergy Studies (Chou-Talalay Method): this compound is combined with other agents (e.g., chemotherapeutics like paclitaxel). A Combination Index (CI) is calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [7].

In Vivo Animal Models

- Xenograft Efficacy Studies: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, this compound is administered orally, often using a loading dose (e.g., 150-180 mg/kg) followed by maintenance doses (e.g., 45-100 mg/kg) on a schedule such as 5 days on, 2 days off. Tumor volume and mouse survival are monitored [4] [7].

- Metronomic Scheduling: To improve tolerability and efficacy, low doses of this compound (e.g., 10 mg/kg) can be administered chronically in combination with metronomic chemotherapy [7].

- Pharmacokinetic/Tumor Distribution Studies: Mice are dosed with this compound, and mass spectrometry is used to measure drug concentrations in plasma, tumors, and critical organs like the brain over time, confirming that the drug reaches the target site [4].

Key Quantitative Data and Clinical Context

The antitumor effects of this compound are quantified both in laboratory models and clinical trials, though its efficacy as a single agent has been more promising in certain cancer types.

| Model/Context | Observed Effect | Key Findings & Quantitative Data |

|---|---|---|

| Neuroblastoma (in vitro) [6] | Cytotoxicity & Akt Inhibition | IC50 in SK-N-AS cells: ~10 µM. Significant reduction in p-Akt (Ser473) at 2.5-15 µM. |

| Lung Cancer (in vitro) [7] | Synergy with Chemotherapy | Synergistic (CI < 1) with paclitaxel in NSCLC cells, including chemo-resistant lines. |

| Brain Metastasis (in vivo) [4] | Tumor Growth Inhibition & Survival | In orthotopic brain tumor models, this compound distributed into brain tissue and significantly prolonged survival; complete tumor regression observed in some models. |

| Clinical Trials (Sarcoma) [1] | Single-Agent Activity | Phase II: 1 of 23 patients showed a partial response; 9% of patients were progression-free at 6 months. |

| Clinical Trials (Waldenström Macroglobulinemia) [1] | Single-Agent Activity | Phase II: 1 partial response, 10 minimal responses, and 18 patients with stable disease out of 37. |

Beyond Akt: Additional Mechanisms of Action

Research indicates that this compound's biological activity extends beyond Akt inhibition, contributing to its overall antitumor profile.

- Modulation of Other Signaling Pathways: Proteomic studies show this compound can affect the MAPK signaling pathway and influence biological processes like lipid metabolism, the inflammatory response, and the ubiquitin cycle [5] [6].

- Induction of Apoptosis: this compound promotes cell death by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [8].

- Inhibition of Key Survival Proteins: Treatment with this compound leads to the downregulation of survivin, an inhibitor of apoptosis protein (IAP), and can sensitize cancer cells to other pro-apoptotic stimuli [8].

References

- 1. This compound: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 3. Targeting Akt Signaling Pathway in Cancer [imrpress.com]

- 4. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor ... [frontiersin.org]

- 5. Genome-wide identification of genetic determinants for the ... [pmc.ncbi.nlm.nih.gov]

- 6. Proteome and Acetylome Analysis Identifies Novel ... [nature.com]

- 7. targeting as a strategy to boost chemotherapy efficacy in non-small... Akt [nature.com]

- 8. : Update on a novel this compound | Current Oncology Reports Akt inhibitor [link.springer.com]

Perifosine pharmacokinetics half-life distribution

Pharmacokinetic Profile of Perifosine

The table below summarizes the key pharmacokinetic (PK) parameters of this compound from both preclinical and clinical studies.

| Parameter | Preclinical Data (Mouse Model [1]) | Clinical Data (Phase I Study [2]) |

|---|---|---|

| Route of Administration | Oral | Oral |

| Recommended Dosage | 40 mg/kg (single dose) | Loading dose: 900 mg (day 1); Maintenance dose: 150 mg/day (days 2-21) [2] |

| Half-life (Terminal) | 137 ± 20 hours | Information missing from search results |

| Apparent Volume of Distribution (Vd) | 11.3 L/kg | Information missing from search results |

| Metabolism | Not metabolized [1] | Information missing from search results |

| Peak Plasma Concentration (Cmax) | Achieved clinically relevant concentrations [1] | ~8.3 μg/mL (at MTD) [2] |

| Key Characteristics | Slow elimination; high accumulation potential [1] | Saturable absorption; use of loading/maintenance regimen to achieve sustained levels [2] |

The tissue distribution of this compound is a critical aspect of its PK profile. The following table outlines its accumulation in various tissues based on animal studies.

| Tissue | Distribution Level | Notes and Clinical Correlations |

|---|---|---|

| Gastrointestinal (GI) Tract | High [1] | Correlates with the high incidence of GI toxicity (nausea, vomiting, diarrhea) observed in clinical trials [3] [2] [4]. |

| Tumor Tissue | Variable, but clinically relevant [1] | Uptake varies by tumor type; higher accumulation correlates with increased sensitivity and antitumor efficacy in models [1] [5]. |

| Brain Tissue | Low, but functionally significant [1] [5] | Despite the blood-brain barrier, distributes sufficiently to show antitumor efficacy in murine models of brain metastasis [5]. |

| Heart | Relatively low [1] | Not a major site of accumulation or associated toxicity. |

| Plasma | Sustained concentrations | Achieves stable, high levels with loading/maintenance dosing, facilitating tumor exposure [2] [5]. |

Mechanism of Action and Signaling Pathway

This compound is an oral alkylphospholipid that primarily targets the cell membrane and inhibits several key signal transduction pathways [6]. Its most well-characterized mechanism is the inhibition of the PI3K/Akt pathway. This compound binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation from the cytoplasm to the plasma membrane, which is a necessary step for its activation [5]. Inhibition of this crucial survival pathway leads to reduced cell proliferation and induction of apoptosis.

The following diagram illustrates the primary signaling pathways modulated by this compound.

Diagram of this compound's Mechanism of Action. This compound (red) inhibits the PI3K/Akt pathway by preventing PIP₃ formation and Akt membrane translocation. It also promotes apoptosis via multiple other pathways, including JNK activation, NF-κB inhibition, death receptor upregulation, and p21-mediated cell cycle arrest [3] [5] [6].

Key Experimental Methodologies

The data presented above were derived from standardized experimental protocols. Here is a summary of the key methodologies cited in the search results.

- In Vivo Pharmacokinetic & Tissue Distribution Studies [1]: In a mouse study, a single oral dose of 40 mg/kg this compound was administered. Plasma and tissue samples (including various tumors, GI tract, brain, and heart) were collected over time. Drug concentrations were quantified to determine parameters like half-life and volume of distribution. This study established the drug's long half-life and differential tissue accumulation.

- Clinical PK and Dosing Regimen (Phase I) [2]: A loading and maintenance schedule was developed to rapidly achieve and sustain effective plasma concentrations while mitigating GI toxicity. Patients received an initial high loading dose (e.g., 900 mg on day 1), followed by a lower daily maintenance dose (e.g., 150 mg) for 21 days, followed by a 7-day break. Plasma concentrations were monitored to define the maximum tolerated dose (MTD) and recommended Phase II dose.

- Efficacy Assessment in Orthotopic Brain Metastasis Models [5]: Human tumor cell lines derived from brain metastases were implanted directly into the brains of mice. This compound was administered orally using a 5-days-on/2-days-off schedule, often beginning after tumor establishment. The primary endpoint was survival, and antitumor activity was correlated with measured drug levels in the brain tumors and inhibition of phosphorylated Akt (pAkt) in tumor tissue via immunohistochemistry.

- Correlative Translational Studies in Clinical Trials [3]: In a Phase II trial for Waldenstrom's Macroglobulinemia, bone marrow biopsies were collected from patients pre-treatment, during, and post-treatment. These samples were analyzed using immunohistochemistry (IHC) to detect changes in protein levels of phosphorylated GSK3α/β (a downstream target of Akt) and via gene expression profiling to assess inhibition of NF-κB pathway genes, confirming in vivo target engagement.

Key Insights for Research and Development

- Dosing Strategy is Critical: The long half-life and saturable absorption of this compound make the loading-and-maintenance dosing regimen essential for achieving therapeutically relevant plasma concentrations quickly while managing toxicity [2].

- Tissue Distribution Informs Toxicity and Efficacy: The high concentration of this compound in the GI tract explains its dose-limiting gastrointestinal toxicity [1] [4]. Conversely, its ability to distribute to tumors, including those in the brain, despite low overall brain levels, underpins its observed efficacy in preclinical models [5].

- Mechanism is Multimodal: While Akt inhibition is a primary mechanism, this compound's antitumor effects are likely the result of a combined effect on multiple pathways, including JNK activation, NF-κB inhibition, and death receptor upregulation [3] [6].

References

- 1. Tumor and normal tissue pharmacokinetics of this compound ... [ovid.com]

- 2. A phase I and pharmacokinetic study of oral this compound with ... [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Translational Studies of a Phase II Trial of the Novel Oral... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacological study of daily oral ... [sciencedirect.com]

- 5. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor ... [frontiersin.org]

- 6. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Comprehensive Technical Analysis: Perifosine-Induced JNK Activation and DR5 Upregulation in Cancer Therapy

Introduction to Perifosine and Its Multimodal Mechanism of Action

This compound (KRX-0401) is a novel alkylphospholipid that represents a distinct class of targeted anticancer agents with a unique mechanism of action primarily focused on modulating signal transduction pathways at the cellular membrane level. As an orally bioavailable Akt inhibitor, this compound has demonstrated significant clinical potential across various cancer types, with particular efficacy observed in multiple myeloma, colorectal cancer, and Waldenström's macroglobulinemia in combination therapies [1]. The compound emerged from analog research aimed at improving the therapeutic index of miltefosine, the prototype alkylphospholipid, by substituting the choline moiety with a cyclic aliphatic piperidyl residue to reduce the severe gastrointestinal disturbances associated with phosphocholine metabolites [1].

The primary molecular target of this compound is the Akt signaling pathway, a critical serine-threonine kinase that promotes cell growth and survival through the PI3K cascade. This compound uniquely inhibits Akt activation by preventing its translocation to the cell membrane through binding to the pleckstrin homology domain, thereby blocking phosphorylation and subsequent activation [2] [3]. Beyond this well-characterized Akt inhibition, this compound demonstrates multimodal activity across several interconnected signaling pathways, including modulation of the JNK cascade, ERK phosphorylation, and NF-κB nuclear translocation [1] [3]. This pleiotropic mechanism enables this compound to disrupt fundamental cellular survival pathways while simultaneously sensitizing cancer cells to apoptotic stimuli, positioning it as a promising candidate for combination therapies with conventional chemotherapeutic agents, targeted therapies, and death receptor ligands.

JNK-Mediated DR5 Upregulation: Molecular Mechanisms and Functional Consequences

JNK Activation Cascade and DR5 Transcriptional Regulation

The c-Jun NH2-terminal kinase (JNK) pathway activation represents a critical mechanism through which this compound exerts its pro-apoptotic effects, particularly in combination with death receptor ligands. Experimental evidence demonstrates that this compound treatment induces dose-dependent phosphorylation of JNK and its downstream target c-Jun, establishing a direct signaling link to death receptor modulation [4]. This JNK activation plays an essential functional role in this compound-mediated apoptosis, as demonstrated by complete abrogation of cytotoxic effects when JNK activity is pharmacologically inhibited with SP600125 or genetically silenced using JNK-specific siRNA [4] [3].

The molecular connection between JNK activation and DR5 upregulation involves enhanced transcription of the DR5 gene through AP-1 complex formation, consisting of phosphorylated c-Jun subunits that bind to promoter elements regulating DR5 expression [4]. Importantly, research in head and neck squamous cell carcinoma models reveals that this compound-induced DR5 upregulation occurs through a reactive oxygen species-independent mechanism, as antioxidants N-acetylcysteine and glutathione inhibited JNK activation and subsequent DR5 induction without detectable increases in ROS production [4]. This distinguishes this compound's mechanism from other anticancer agents that rely on oxidative stress for death receptor modulation.

DR5 Membrane Trafficking and Apoptotic Sensitization

This compound treatment significantly enhances cell surface expression of DR5, creating a critical dependency for apoptosis induction in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) [4]. Experimental data from flow cytometry analyses demonstrate that this compound primarily increases membrane-localized DR5 rather than intracellular pools, with mean fluorescence intensity increases of 2.5-3.5 fold across various cancer cell lines [4]. This membrane trafficking enhancement establishes a functional platform for death receptor signaling complex formation when TRAIL engages the upregulated DR5 receptors.

The functional necessity of DR5 upregulation for this compound/TRAIL synergistic apoptosis was conclusively demonstrated through siRNA-mediated gene silencing approaches. While DR4 expression is also modestly increased by this compound treatment, only DR5 blockade effectively inhibits the robust apoptosis induced by the this compound/TRAIL combination [4]. The mechanistic basis for this specificity involves preferential utilization of the DR5 signaling pathway in this compound-sensitized cells, leading to enhanced caspase-8 activation, bidirectional amplification of the caspase cascade, and ultimately executioner caspase-3 and PARP cleavage [4]. This extrinsic apoptotic pathway activation complements the intrinsic mitochondrial pathway engagement, creating a convergent mechanism that maximizes cancer cell elimination.

Quantitative Analysis of this compound Effects Across Cancer Models

Table 1: Quantitative Profiling of this compound-Induced Cytotoxicity and Mechanism Activation Across Cancer Types

| Cancer Type | Cell Lines/Models | IC₅₀ Values | Key Signaling Modifications | Combination Efficacy | Experimental Models |

|---|

| Head & Neck Squamous Cell Carcinoma | M4e, 22A, 1483 | Not specified | • 2.5-3.5× ↑ DR5 surface expression • JNK/c-Jun phosphorylation • Caspase-8/3 activation | TRAIL: >80% apoptosis vs <30% single agent | In vitro, orthotopic xenograft (20 mg/kg this compound + 20 mg/kg TRAIL) | | Multiple Myeloma | MM.1S, RPMI8226, U266, INA-6 | 1.5-15 μM at 48h | • Complete Akt phosphorylation inhibition • JNK activation • Survivin downregulation • Caspase-8/9/PARP cleavage | Bortezomib: Enhanced cytotoxicity Dexamethasone: Additive effect | In vitro, human plasmacytoma mouse model | | Waldenström's Macroglobulinemia | BCWM1, WSU-WM, MEC1, RL | 5-20 μM | • Akt/GSK3/S6 phosphorylation inhibition • JNK-mediated apoptosis • MEK/ERK activation | MEK inhibitor U0126: Synergistic enhancement | In vitro, SCID mouse xenograft (35 mg/kg/day) | | Chronic Myelogenous Leukemia | K562, K562/G | Resistant at 2.5-20 μM | • Protective autophagy induction • ATG5 upregulation • No Akt inhibition | Chloroquine: Reversed resistance, induced apoptosis | In vitro | | Brain Metastasis Models | DU 145, NCI-H1915 | Variable by model | • Akt pathway suppression • Proliferation decrease • Apoptosis increase | Single agent activity | Orthotopic brain metastasis models (loading 180 mg/kg, maintenance 45 mg/kg) |

Table 2: Temporal Dynamics of Key Signaling Events Following this compound Treatment

| Time Post-Treatment | Molecular Events | Downstream Consequences | Experimental Validation Methods |

|---|

| 30 minutes - 2 hours | • JNK phosphorylation initiation • c-Jun phosphorylation • Akt membrane translocation inhibition | • Early signaling cascade activation • Initiation of transcriptional programming | Western blot for p-JNK, p-c-Jun Akt kinase assay Immunofluorescence | | 4 - 8 hours | • DR5 mRNA upregulation • DR5 protein synthesis increase • Surface DR5 trafficking enhancement | • Apoptotic priming via death receptor pathway • Sensitization to extrinsic apoptosis | RT-PCR for DR5 transcript Flow cytometry for surface DR5 Western blot for total DR5 | | 12 - 24 hours | • Caspase-8 activation • Mitochondrial pathway engagement • Caspase-9 cleavage • PARP cleavage initiation | • Execution phase of apoptosis • Commitment to cell death program | Caspase activity assays Annexin V/PI staining Western blot for cleaved caspases/PARP | | 24 - 48 hours | • Significant apoptosis manifestation • Cell viability reduction • Colony formation inhibition | • Measurable cytotoxic outcomes • Long-term reproductive death | MTT/SRB assays Colony formation assays Sub-G1 population analysis |

Experimental Protocols for Investigating this compound Mechanisms

In Vitro Assessment of JNK-DR5 Pathway Activation

The comprehensive evaluation of this compound's effects on the JNK-DR5 signaling axis requires a multifaceted experimental approach combining molecular, biochemical, and cellular techniques. For DR5 expression analysis, researchers should employ parallel assessment of transcript and protein levels using RT-PCR and Western blotting respectively, complemented by surface expression quantification through flow cytometry with PE-conjugated anti-DR5 antibodies (Clone DJR2-4) [4]. The functional contribution of observed DR5 changes should be verified through gene silencing approaches using high-purity DR5 siRNA oligonucleotides transfected with HiPerFect reagent, with efficacy confirmation 48 hours post-transfection [4].

For JNK activation studies, time-course experiments (0-24 hours) with this compound treatment (5-20 μM) should monitor phospho-JNK (Thr183/Tyr185) and phospho-c-Jun (Ser63) levels by Western blot [4] [3]. The critical dependency on JNK signaling must be established through both pharmacological inhibition (SP600125, 20 μM pretreatment) and genetic approaches (JNK siRNA) with subsequent assessment of apoptosis markers [4]. Caspase activation represents the functional endpoint of this pathway, requiring analysis of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3) through Western blotting for both pro-form and cleaved fragments, complemented by fluorometric substrate cleavage assays for activity quantification [4] [3]. Apoptosis confirmation should include Annexin V/PI dual staining with flow cytometric analysis and examination of characteristic nuclear morphology changes through Hoechst 33342 staining [5].

Functional Assays for Apoptotic Response and Combination Efficacy

The functional consequences of JNK-DR5 pathway activation are most accurately assessed through a combination of short-term cytotoxicity measures and long-term clonogenic survival assays. For cytotoxicity quantification, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrasodium bromide) assay provides a robust colorimetric method for measuring cell viability, while the sulforhodamine B (SRB) assay offers an alternative protein-staining approach particularly valuable for adherent cell cultures [4] [3]. DNA synthesis rates should be concurrently evaluated through [3H]-thymidine incorporation assays during the final 8 hours of 48-hour treatment periods [3] [6].

Combination studies with TRAIL should explore fixed-ratio designs (e.g., constant this compound concentration with escalating TRAIL doses) to determine synergistic interactions through combination index calculations using the Chou-Talalay method [4]. The critical dependence on DR5 upregulation should be verified through siRNA-mediated knockdown prior to combination treatment, with expected significant reduction in synergistic apoptosis [4]. For long-term reproductive survival assessment, colony formation assays conducted in 12-well plates provide essential information about the irreversible commitment to cell death following this compound exposure, with results typically quantified after 7-14 days of culture following drug removal [4]. For three-dimensional context evaluations, similar approaches should be applied in tumor spheroid models to account for microenvironmental influences on drug response.

Therapeutic Combinations and Clinical Translation

Synergistic Combinations with TRAIL and Mechanism-Based Rationale

The strategic combination of this compound with TRAIL represents a rationally designed approach that leverages complementary mechanisms of action to achieve synergistic anticancer efficacy. The molecular basis for this synergy centers on this compound's ability to transcriptionally upregulate DR5 through JNK activation while concurrently inhibiting survival pathways mediated by Akt, thereby lowering the threshold for TRAIL-induced apoptosis [4]. In head and neck squamous cell carcinoma models, this combination demonstrates dramatically enhanced efficacy compared to single-agent treatment, with apoptosis induction exceeding 80% in combination versus less than 30% for individual agents [4]. The functional requirement for DR5 in this synergistic interaction has been conclusively established through blockade experiments, where DR5 (but not DR4) siRNA abrogates the enhanced apoptosis [4].

The in vivo efficacy of this combination approach has been validated in orthotopic xenograft models of head and neck cancer, utilizing dosing regimens of 20 mg/kg this compound orally and 20 mg/kg TRAIL intraperitoneally on a 5-days-on/2-days-off schedule for three weeks [4]. This translational demonstration provides critical proof-of-concept for clinical development, particularly given the favorable toxicity profile observed with this compound in phase I studies, where hematologic toxicity was notably absent and the maximum-tolerated dose was established at 200 mg/d, achieving plasma concentrations (16.2 μM) within the effective range demonstrated in preclinical models [3]. The therapeutic window for this combination appears advantageous due to TRAIL's preferential activity against transformed cells and this compound's targeted mechanism, potentially minimizing collateral damage to normal tissues.

Integration with Conventional and Targeted Therapies

Beyond TRAIL combinations, this compound demonstrates broad synergistic potential with multiple established anticancer modalities, including chemotherapy, proteasome inhibitors, and targeted pathway inhibitors. In multiple myeloma models, this compound significantly enhances the cytotoxicity of diverse conventional agents including dexamethasone, doxorubicin, and melphalan, while also potentiating the activity of the proteasome inhibitor bortezomib [3]. This chemosensitization capability is particularly valuable in the context of the bone marrow microenvironment, where this compound maintains efficacy against multiple myeloma cells adherent to bone marrow stromal cells—a setting that typically confers resistance to conventional therapies [3].

The mechanistic diversity of this compound's interactions is further evidenced by its synergy with MEK inhibitors in Waldenström's macroglobulinemia, where this compound-induced ERK activation is counterproductively mitigated by co-administration of U0126, leading to enhanced cytotoxicity [6]. Similarly, in multiple myeloma, the reciprocal pathway modulation between this compound and bortezomib creates a compelling rational combination: bortezomib inhibits this compound-induced ERK activation while this compound blocks bortezomib-mediated Akt activation, resulting in dual suppression of critical survival pathways [1]. These sophisticated mechanism-based combinations illustrate the potential of this compound as a cornerstone agent in multi-targeted therapeutic regimens designed to simultaneously address multiple resistance mechanisms in cancer cells.

Signaling Pathway Visualization and Experimental Workflows

This compound-Induced JNK-DR5 Signaling Pathway

Diagram 1: this compound activates JNK-DR5 signaling pathway while inhibiting Akt survival signals, creating synergistic pro-apoptotic effects.

The molecular circuitry presented above illustrates the mechanistic sequence through which this compound modulates apoptotic signaling. The pathway begins with this compound's dual action: direct inhibition of Akt survival signaling (blue node) and simultaneous activation of the JNK stress kinase pathway (yellow-to-red transition) [4] [3]. The signaling cascade proceeds through phosphorylation of the transcription factor c-Jun, which forms the AP-1 complex that binds to the DR5 gene promoter, driving increased transcription and translation of DR5 death receptors [4]. The critical trafficking step enhances DR5 localization to the cell membrane, where it can efficiently engage with TRAIL ligand (green node), facilitating formation of the death-inducing signaling complex (DISC) and initiating the caspase cascade that executes apoptotic cell death [4]. This coordinated mechanism simultaneously enhances the extrinsic apoptotic pathway while suppressing cellular survival signals, creating a powerful combinatorial effect that maximizes cancer cell elimination.

Experimental Workflow for this compound Mechanism Investigation

Diagram 2: Experimental workflow for investigating this compound's mechanisms, from in vitro validation to in vivo translation.

The systematic investigation of this compound's mechanisms follows a logical progression from basic in vitro characterization through preclinical validation, as illustrated in the workflow above. The process begins with establishment of appropriate cellular models, including cancer cell lines and primary patient-derived cells, followed by comprehensive dose and time course treatments with this compound [4] [3]. The parallel assessment of functional responses (viability and apoptosis assays) and molecular changes (pathway analysis) generates complementary datasets that inform subsequent genetic validation approaches, including targeted siRNA knockdown of identified key players such as JNK and DR5 [4]. The mechanistic insights gained from these reductionist approaches then guide rational combination studies with therapeutic partners like TRAIL, bortezomib, or pathway-specific inhibitors [4] [3]. Promising combinations advance to in vivo validation using xenograft or orthotopic models that incorporate tumor microenvironment influences, with final integration of all data streams yielding a comprehensive mechanistic understanding of this compound's actions [4] [2]. This iterative workflow ensures that therapeutic hypotheses are rigorously tested at multiple biological complexity levels, maximizing translational relevance.

Conclusion and Future Directions

The comprehensive mechanistic profiling of this compound reveals a multifaceted agent that simultaneously targets survival pathways while sensitizing cancer cells to apoptotic stimuli through JNK-mediated DR5 upregulation. This dual functionality provides a strong rationale for its continued development in combination regimens, particularly with TRAIL-based approaches and established targeted therapies. The consistent demonstration of efficacy across diverse hematological malignancies and solid tumors, coupled with favorable pharmacokinetic properties including oral bioavailability and brain penetration, positions this compound as a promising candidate for addressing challenging clinical scenarios including metastatic disease and therapy-resistant malignancies [2].

References

- 1. This compound, an oral, anti-cancer agent and inhibitor of the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Bioavailable Alkylphospholipid Akt Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an oral bioactive novel alkylphospholipid ... [pmc.ncbi.nlm.nih.gov]

- 4. c-Jun NH2-terminal kinase-dependent upregulation of DR5 ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces protective autophagy and upregulation ... [nature.com]

- 6. This compound, an Oral Bioactive Novel Akt Inhibitor, Induces In ... [sciencedirect.com]

Mechanism of Action: Targeting AKT to Inhibit Telomerase

Perifosine is an alkylphospholipid that inhibits the AKT pathway, which is crucial for cancer cell survival and proliferation. The proposed mechanism for its anti-telomerase activity is outlined below.

The core mechanism involves this compound's inhibition of AKT phosphorylation, which disrupts telomerase function. AKT normally phosphorylates the telomerase reverse transcriptase (TERT) subunit at specific residues (S227 and S824), which is critical for proper nuclear localization and assembly of the telomerase holoenzyme [1]. By preventing AKT activation, this compound indirectly inhibits telomerase activity, leading to progressive telomere shortening and ultimately, cancer cell death [1] [2].

Experimental Evidence and Key Findings

The anti-telomerase effects of this compound have been demonstrated across various experimental models, from cell lines to human patient samples.

In Vitro Cell Line Studies

A broad panel of cancer cell lines was treated with clinically achievable doses of this compound (1.84 µM and 4.6 µM) over extended periods [1].

Table 1: Summary of In Vitro this compound Effects on Cancer Cell Lines

| Experimental Finding | Key Result | Research Significance |

|---|---|---|

| Telomere Shortening [1] | 12 out of 20 cell lines showed shortening after 20 population doublings (PD). | Effect was telomerase-dependent; no acceleration of shortening in telomerase-negative fibroblasts. |

| Telomerase Activity Inhibition [1] | Reduced enzymatic activity observed in most, but not all, cell lines tested. | Confirms mechanistic link to telomerase, though heterogeneity in response exists. |

| Reduced Colony Formation [1] | Long-term pre-treatment (70 PD) significantly reduced soft agar colonies in HeLa cells. | Suggests that telomere shortening impacts cancer cell replicative potential and tumorigenicity. |

In Vivo and Clinical Evidence

Evidence from xenograft models and human clinical samples further supports its biological activity, though therapeutic efficacy has been limited.

Table 2: In Vivo and Clinical Evidence for this compound's Anti-Telomerase Effect

| Model System | Key Finding | Clinical/Experimental Context |

|---|---|---|

| Breast Cancer Xenograft [1] | Reduced primary tumor size; telomeres in recurrent/metastatic tumors were shorter than in primary tumors in treated group. | Suggests telomerase inhibition in vivo, but longer treatment may be needed for significant metastatic burden reduction. |

| CLL Patient Samples [1] | Telomerase activity reduced in 4 of 6 patients; shortening of the shortest telomeres in 2 patients treated for 4-6 months. | Direct evidence of anti-telomerase activity and telomere shortening in humans from a Phase II trial. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key study.

Long-Term Cell Culture and Telomere Length Analysis

This protocol was used to assess the long-term impact of this compound on telomere dynamics [1].

- Cell Culture & Treatment: A diverse panel of cancer cell lines and a telomerase-negative fibroblast cell line (BJ) were cultured with continuous exposure to this compound at concentrations of 1.84 µM and 4.6 µM. These doses were selected to reflect clinically achievable plasma levels.

- Population Doubling (PD) Tracking: Cell growth was monitored, and cultures were regularly passaged before reaching confluence to keep cells in a logarithmic growth phase. The number of population doublings was carefully tracked over time.

- Telomere Length Measurement: Telomere length was analyzed using a high-resolution technique, likely Southern blot analysis of Terminal Restriction Fragments (TRF), at defined intervals, specifically after more than 20 population doublings. This method measures the mean telomere length in a cell population.

- Telomerase Activity Assay: Telomerase enzymatic activity was measured from cell extracts using the Telomeric Repeat Amplification Protocol (TRAP) assay. This PCR-based assay is highly sensitive and allows for the semi-quantification of telomerase activity.

Analysis of Telomere Shortening in Patient Samples

This methodology details how telomere changes were evaluated in clinical trial samples from CLL patients [1].

- Patient Samples: Mononuclear cells were purified from blood samples of patients enrolled in a Phase II trial of single-agent this compound for CLL. Samples were collected at baseline, Cycle 1 Day 8, Cycle 4 Day 1 (day 84), and at treatment discontinuation.

- Universal STELA (Single Telomere Length Analysis): To specifically detect changes in the shortest telomeres—which are critical for triggering cell senescence—the universal STELA method was employed. This technique allows for the precise measurement of individual telomere lengths at specific chromosome ends, providing a more sensitive readout of biologically relevant telomere shortening than bulk measurement methods.

Research Implications and Future Directions

Despite promising mechanistic data, this compound's clinical development has been challenging. Phase III trials in colorectal cancer and multiple myeloma were discontinued due to lack of efficacy [3]. However, this body of research provides a compelling proof-of-concept:

- Novel Anti-Telomerase Strategy: It validates that repurposing AKT pathway inhibitors can be a viable approach to indirectly target telomerase [1].

- Heterogeneous Response: The variable effects across cell lines highlight the need for biomarkers to identify patient populations most likely to respond to such therapies [1].

- Foundation for Future Work: The mechanistic insights and experimental protocols established remain valuable for developing next-generation therapies that target the AKT-telomerase axis.

References

Quantitative Omics Profiles Post-Perifosine Treatment

The tables below summarize the quantitative changes in proteins and post-translational modification sites in SK-N-AS neuroblastoma cells after treatment with 10 µM perifosine for 16 hours.

Table 1: Global Proteome and Acetylome Changes [1]

| Analysis Type | Proteins/Sites Identified | Proteins/Sites Quantified | Up-regulated | Down-regulated | Regulation Threshold |

|---|---|---|---|---|---|

| Proteome | 6,731 proteins | 5,880 proteins | 124 proteins | 92 proteins | >1.5 (up), <0.67 (down) |

| Acetylome | Information not specified | 3,415 lysine acetylation sites | Information not specified | Information not specified | >1.5 (up), <0.67 (down) |

Table 2: Ubiquitylome Analysis and PTM Crosstalk [2] [3] [4]

| Analysis Type | Sites & Proteins Quantified | Key Findings |

|---|---|---|

| Ubiquitylome | 3,935 ubiquitination sites on 1,658 proteins | Involvement in binding, catalytic activity, and pathways like non-homologous end-joining and Ras signaling. |

| PTM Crosstalk | 607 lysine sites found to be modified by both ubiquitination and acetylation. | 14 proteins with significant changes (1.5-fold) in both modifications were identified as potential key targets. |

Detailed Experimental Protocols

The following methodologies are critical for replicating the proteomic, acetylomic, and ubiquitylomic analyses.

1. Cell Culture and Treatment [1] [2] [3]

- Cell Line: SK-N-AS (AS) neuroblastoma cells.

- Culture Conditions: Maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.

- Treatment: Cells are treated with 10 µM this compound (dissolved in DMSO) for 16 hours. Control groups receive an equivalent amount of DMSO.

2. SILAC Labeling and Protein Preparation [1] [2] [3]

- SILAC Protocol: Cells are metabolically labeled using a SILAC Protein Quantitation Kit. The control group is labeled with "light" isotopic lysine and arginine (K0R0), while the this compound-treated group is labeled with "heavy" isotopes (K6R10). Cells are cultured for at least six generations to ensure full incorporation.

- Protein Extraction: After treatment, cells are sonicated in a lysis buffer (containing 8 M Urea, 5 mM DTT, 2 mM EDTA, protease inhibitors, and for ubiquitylome, the deubiquitinase inhibitor PR-619). The resulting lysate is centrifuged to remove debris.

- Digestion: Proteins are reduced, alkylated, and digested with trypsin (at a 1:50 enzyme-to-protein ratio) at 37°C for 16 hours.

3. Affinity Enrichment for PTM Analysis [1] [2] [3]

- For Acetylome: Peptides are subjected to affinity enrichment using specific anti-acetyllysine antibody beads.

- For Ubiquitylome: The same principle applies, using anti-ubiquitin remnant motif (K-ε-GG) antibody beads to enrich for ubiquitinated peptides. Peptides are incubated with pre-washed antibody beads overnight at 4°C, washed, and then eluted.

4. LC-MS/MS Analysis and Data Processing [1] [2] [3]

- Fractionation: Tryptic peptides are first separated into 80 fractions using high-pH reverse-phase HPLC to reduce complexity.

- LC-MS/MS: Peptides are analyzed on a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer coupled to an EASY-nLC 1000 UPLC system. The gradient runs from 6% to 80% solvent B (0.1% formic acid in acetonitrile) over 40 minutes.

- Database Search: Tandem mass spectra are processed using MaxQuant software, searching against the SwissProt database. Key parameters include: false discovery rate (FDR) < 1% at protein, peptide, and modification site levels; carbamidomethylation of cysteine as a fixed modification; and oxidation of methionine, and lysine acetylation or ubiquitination as variable modifications.

Bioinformatics and Functional Analysis

The vast datasets generated by MS are interpreted through a series of bioinformatic analyses.

- Gene Ontology (GO) Annotation: Classifies differentially expressed proteins and modified sites by biological process, cellular component, and molecular function using the UniProt-GOA database [1] [2].

- Pathway and Domain Analysis: The KEGG database is used for pathway enrichment, the CORUM database for protein complexes, and the InterPro database for protein domain annotation [1] [2].

- Protein-Protein Interaction (PPI) Networks: PPI networks are constructed using the STRING database to explore crosstalk between the proteome, acetylome, and ubiquitylome [2] [3].

Experimental Workflow and Pathway Diagram

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the biological pathways impacted by this compound treatment.

Experimental workflow for this compound omics analysis.

Key pathways and processes modulated by this compound in neuroblastoma.

Key Mechanisms and Clinical Relevance

The multi-omics studies reveal that this compound's mechanism is highly pleiotropic.

- Beyond AKT Inhibition: While this compound effectively inhibits AKT phosphorylation [1] [5], the omics data show that its anti-tumor activity is largely mediated by reprogramming key cellular processes. Notably, the down-regulation of Integrin β5 was validated experimentally. Knockdown of Integrin β5 alone was sufficient to induce cell death and inhibit migration, identifying it as a critical downstream effector of this compound [1].

- Post-Translational Modification Crosstalk: The discovery of 607 lysine sites that can be both ubiquitinated and acetylated suggests a complex regulatory layer. The competition between these modifications on proteins involved in the ribosome, cell cycle, and metabolism can fundamentally alter their stability and function, contributing to this compound's efficacy [2] [3] [4].

- Clinical Correlates: The biological findings are supported by clinical evidence. A phase I/Ib trial of this compound in high-risk, resistant neuroblastoma patients showed long-term progression-free survival in 9 of 27 patients, with a notably strong effect in those with non-MYCN amplified tumors [6]. This suggests that omics profiles could potentially help identify patient subgroups most likely to respond to therapy.

References

- 1. and Proteome Analysis Identifies Novel Pathways and... Acetylome [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative ubiquitylome analysis and crosstalk with ... [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative ubiquitylome analysis and crosstalk with proteome ... [tcr.amegroups.org]

- 4. Quantitative Ubiquitylome Analysis and Crosstalk ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. in Vitro and in Vivo inhibition of Neuroblastoma tumor cell ... [ovid.com]

- 6. A phase I/Ib trial targeting the Pi3k/Akt pathway using this compound [pubmed.ncbi.nlm.nih.gov]

Perifosine loading dose maintenance dose protocol

Clinical Dosing Protocols

The loading dose followed by daily maintenance was a standard strategy to rapidly achieve effective plasma concentrations while managing gastrointestinal toxicity [1]. The table below details the dosing regimen established in a Phase I study [1].

Table 1: Phase I Loading and Maintenance Dose Protocol (28-Day Cycles)

| Dose Level | Initial Cycle (Loading Dose) | Subsequent Cycles (Loading Dose) | Daily Maintenance Dose (Days 2-21) |

|---|---|---|---|

| Level 1 | 300 mg (Day 1) | Reduced to 100 mg (Day 1) | 50 mg |

| Level 2 | 600 mg (Day 1) | Reduced to 200 mg (Day 1) | 100 mg |

| Level 3 (Recommended Phase II Dose) | 900 mg (Day 1) Divided: 450 mg administered 6 hours apart | Reduced to 300 mg (Day 1) | 150 mg | | Level 4 | 1200 mg (Day 1) | Reduced to 400 mg (Day 1) | 200 mg | | Level 5 | 1500 mg (Day 1) | Reduced to 1000 mg (Day 1) | 250 mg |

For acute leukemia studies, a modified schedule was used, featuring a larger loading dose on the first day [2].

Table 2: Alternative Protocol for Hematologic Malignancies

| Parameter | Details |

|---|---|

| Loading Dose | 150 mg orally every 6 hours on Day 1 only (total daily dose 600 mg) [2]. |

| Maintenance Dose | 100 mg orally once daily, continuously starting from Day 2 [2]. |

| Cycle Duration | 28-day cycles [2]. |

Mechanism of Action & Pathway

Perifosine is an alkylphospholipid that acts as an allosteric inhibitor of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR pathway [3]. Its mechanism is distinct from ATP-competitive inhibitors.

The diagram below illustrates how this compound integrates into the cell membrane and inhibits AKT activation.

As shown in the pathway, this compound integrates into the plasma membrane and targets the pleckstrin homology (PH) domain of AKT. This prevents AKT's translocation to the membrane, a step essential for its phosphorylation and full activation, thereby inhibiting the downstream pro-survival signals [3] [4].

Administration Guidelines

- Formulation and Handling: this compound was supplied as 50-mg capsules for oral administration [1].

- Dosing Instructions: To manage gastrointestinal toxicity, the loading dose at higher dose levels (≥900 mg) was administered as divided doses, such as two 450 mg doses given 6 hours apart [1]. Doses should be taken with food [2].

- Supportive Care: Prophylactic antiemetics (e.g., 5-HT3 antagonists, dexamethasone) were administered 30-60 minutes before the loading dose during the initial inpatient phase. Antiemetics and antidiarrheals were available for use as needed during outpatient maintenance dosing [1] [2].

Experimental & Preclinical Applications

Although clinical development was discontinued, this compound remains a valuable tool in preclinical research, particularly in combination therapy studies.

Table 3: Examples of Preclinical Combination Protocols

| Combination Therapy | Cancer Model | Key Experimental Findings | Reference |

|---|---|---|---|

| Temozolomide (TMZ) | Glioblastoma (in vitro & in vivo) | Synergistically decreased cell viability, inhibited DNA repair (↓BRCA1), induced DNA damage, and triggered caspase-dependent apoptosis. | [5] |

| Radiotherapy | Prostate Cancer (in vitro & in vivo) | Enhanced radiosensitivity, increased apoptosis, inhibited clonogenic survival, and delayed xenograft tumor growth. | [6] |

| UCN-01 | Acute Leukemias (Clinical Phase I) | Combination determined to be safe but lacked clinical efficacy, potentially due to insufficient Akt inhibition in vivo. | [2] |

Key Considerations for Protocol Design

- Dose-Limiting Toxicities (DLTs): The primary DLTs were gastrointestinal, including diarrhea and nausea. Doses at or above level 4 (1200 mg loading/200 mg maintenance) were associated with these DLTs [1].

- Non-GI Toxicities: At doses above the MTD, uncommon toxicities such as gout or gout-like syndromes were observed [1].

- Pharmacokinetics: The recommended Phase II dose (dose level 3) achieved a median peak plasma concentration of approximately 8.3 μg/mL, which was considered a target for therapeutic efficacy based on preclinical models [1].

Summary

The established clinical protocol for this compound uses a loading dose of 900 mg (divided) on day 1, followed by a 150 mg daily maintenance dose from days 2 to 21, with a one-week break in a 28-day cycle [1]. This schedule was designed to achieve target plasma concentrations while managing GI toxicity.

References

- 1. A phase I and pharmacokinetic study of oral this compound with ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of UCN-01 and this compound in patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Advanced Drug Monograph - MedPath [trial.medpath.com]

- 4. This compound, an oral, anti-cancer agent and inhibitor of the ... [pmc.ncbi.nlm.nih.gov]

- 5. The combination of temozolomide and this compound ... [nature.com]

- 6. The alkylphospholipid, this compound, radiosensitizes prostate ... [ro-journal.biomedcentral.com]

Comprehensive Technical Guide: Perifosine In Vitro Cell Viability Assays and IC₅₀ Determination

Introduction to Perifosine and Its Relevance in Cancer Research

This compound (chemical name: octadecyl-(1,1-dimethyl-4-piperidylio)phosphate) is a synthetic alkylphospholipid that represents a novel class of targeted anticancer agents. As an oral Akt inhibitor, this compound primarily functions by modulating cellular membranes and inhibiting key signal transduction pathways, particularly the PI3K/Akt/mTOR cascade, which is frequently dysregulated in numerous cancers. Unlike traditional chemotherapeutic agents, this compound targets cell membranes rather than DNA, giving it a unique mechanism of action and toxicity profile. [1] [2]

The PI3K/Akt/mTOR pathway serves as a critical signaling nexus in cancer, with Akt acting as a central regulator of tumor cell proliferation, survival, metabolism, and therapy resistance. This compound belongs to the class of PH domain competitors that inhibit Akt activation by preventing its translocation to the cell membrane, a step essential for its phosphorylation and activation. This mechanism distinguishes it from other Akt inhibitor classes, including allosteric inhibitors (MK-2206) and ATP-competitive agents (AZD5363, ipatasertib). [3] this compound has demonstrated particular promise in targeting P-glycoprotein (P-gp)-overexpressing drug-resistant cancer populations, which play a crucial role in tumor recurrence and therapeutic resistance. [4]

Quantitative IC₅₀ Data Summary Across Cell Lines

Comprehensive IC₅₀ Values for this compound Across Cancer Types

Table 1: Summary of this compound IC₅₀ Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Experimental Conditions | Citation |

|---|---|---|---|---|

| Multiple Myeloma Cell Lines | Multiple Myeloma | 1.5-15 μM | 48-hour treatment | [5] |

| MM.1S | Multiple Myeloma (Dex-sensitive) | ~3.5 μM | 48-hour MTT assay | [5] |

| MM.1R | Multiple Myeloma (Dex-resistant) | ~5.0 μM | 48-hour MTT assay | [5] |

| RPMI8226 | Multiple Myeloma | ~6.0 μM | 48-hour MTT assay | [5] |

| NCI-H460 | Non-Small Cell Lung Cancer | ~5.0 μM | 72-hour viability assay | [6] |

| A549 | Non-Small Cell Lung Cancer | ~8.0 μM | 72-hour viability assay | [6] |

| HCC827 | Non-Small Cell Lung Cancer | ~6.5 μM | 72-hour viability assay | [6] |

| A549/EpoB40 | Paclitaxel-resistant NSCLC | 15-20 μM | 72-hour viability assay | [6] |

| K562 | Chronic Myelogenous Leukemia | >20 μM | 48-hour MTT assay | [7] |

| Kasumi-1 | Acute Myeloid Leukemia | ~8.0 μM | 48-hour MTT assay | [7] |

| HL-60 | Acute Myeloid Leukemia | ~7.5 μM | 48-hour MTT assay | [7] |

Sensitivity and Resistance Patterns in Hematological Malignancies

Table 2: Comparison of this compound Sensitivity in Hematological Malignancies

| Cell Line Type | Sensitivity Classification | Key Characteristics | Proposed Resistance Mechanisms |

|---|---|---|---|

| AML Cell Lines (Kasumi-1, HL-60) | Sensitive | IC₅₀: 7.5-8.0 μM; Significant apoptosis induction | N/A |

| Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI8226) | Sensitive | IC₅₀: 3.5-6.0 μM; Works in drug-resistant models | Minimal cross-resistance with conventional agents |

| CML Cell Lines (K562, K562/G) | Resistant | IC₅₀: >20 μM; Limited apoptosis despite treatment | Protective autophagy and ATG5 upregulation |

| P-gp-overexpressing Resistant Cells (MCF-7/ADR, KBV20C) | Highly Sensitive to Low-Dose | Selective sensitization at low doses (5-10 μM) | G2 arrest and autophagy induction |

The variability in this compound sensitivity across different cancer types underscores the importance of cancer subtype classification when designing experiments. Particularly noteworthy is the selective sensitivity of P-gp-overexpressing resistant cancer cells to low-dose this compound (5-10 μM), which contrasts with the relative resistance of non-P-gp-overexpressing cells to the same dose range. This selective activity suggests this compound may be particularly valuable in targeting resistant cancer populations within heterogeneous tumors. [4]

Detailed Experimental Protocols for Cell Viability Assays

Standard MTT Protocol for this compound Cytotoxicity Assessment

Materials Required:

- This compound (Selleckchem, Houston, TX, USA; Catalog#: S1037)

- Cell lines of interest (typically maintained in RPMI-1640 or DMEM with 10% FBS)

- 96-well flat-bottom tissue culture plates

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- DMSO or isopropanol with 0.04N HCl for solubilization

- Microplate spectrophotometer capable of measuring 570 nm with 630 nm reference

Procedure:

- Cell Plating: Harvest exponentially growing cells and plate at optimal density (3-5×10³ cells/well for most tumor cell lines) in 100 μL complete medium per well in 96-well plates. Include blank wells containing medium without cells for background subtraction.

- This compound Treatment: After 24-hour incubation (37°C, 5% CO₂) to allow cell attachment, add this compound dissolved in DMSO (final DMSO concentration not exceeding 0.1%) at varying concentrations (typically 1-50 μM range based on cell type sensitivity). Include vehicle control wells (0.1% DMSO only).

- Incubation: Incubate cells with this compound for desired duration (48 hours is standard for initial screening).

- MTT Application: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for additional 4 hours at 37°C.

- Solubilization: Carefully remove medium and add 100 μL of solubilization solution (isopropanol with 0.04N HCl or DMSO).

- Absorbance Measurement: Shake plates gently to ensure complete dissolution of formazan crystals, then measure absorbance at 570 nm with 630 nm reference using a microplate reader.

- Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate software (GraphPad Prism, etc.). [5]

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

For more specific assessment of proliferation effects, DNA synthesis measurement via [³H]-thymidine incorporation provides complementary data:

- Cell Plating and Treatment: Plate cells (3×10⁴ cells/well in 96-well plates) and treat with this compound as described in MTT protocol.

- Pulse Labelling: During the last 8 hours of 48-hour incubation, pulse cells with [³H]-thymidine (0.5 μCi/well).

- Harvesting and Measurement: Harvest cells onto glass fiber filters using a cell harvester and measure incorporated radioactivity using a scintillation counter.

- Data Analysis: Express results as percentage incorporation compared to vehicle-treated controls. [5]

Signaling Pathways and Mechanism of Action

This compound Mechanism of Action and Signaling Pathway

The diagram illustrates this compound's multifaceted mechanism of action, which involves both membrane targeting and intracellular signaling modulation. Key aspects include:

- Akt Translocation Inhibition: this compound prevents Akt translocation to the cell membrane, thereby inhibiting its phosphorylation and activation, which is crucial for its pro-survival functions. [1]

- JNK Pathway Activation: this compound triggers c-Jun N-terminal kinase (JNK) activation, followed by caspase-8/9 and PARP cleavage, leading to apoptosis. Inhibition of JNK abrogates this compound-induced cytotoxicity, confirming its essential role. [5]

- Dual Metabolic Suppression: In combination with paclitaxel, this compound causes sustained suppression of both glycolytic and mitochondrial metabolism, representing a novel mechanism for enhancing chemotherapy efficacy. [6]

Experimental Workflow for this compound Cell Viability Assessment

Technical Considerations and Optimization Strategies

Critical Parameters for Assay Success

Several technical factors significantly influence the reliability and reproducibility of this compound IC₅₀ determinations:

- Cell Density Optimization: Initial cell density must be optimized for each cell line to ensure exponential growth throughout the assay period without reaching confluence. Overcrowding can artificially reduce perceived cytotoxicity by allowing paracrine survival signals.

- This compound Solubility and Stability: As an alkylphospholipid, this compound has unique solubility characteristics. Stock solutions should be prepared in DMSO and subsequent dilutions made in culture medium immediately before use. Avoid aqueous stock solutions due to potential instability and adsorption to plastic surfaces.

- Treatment Duration: Standard incubation periods range from 48-72 hours, but time-course experiments are recommended to capture potential delayed effects. Some cell types (particularly those with slower doubling times) may require longer exposure periods.

- Serum Concentration: Maintain consistent serum concentrations across experiments, as serum components can bind this compound and reduce its effective concentration. [4] [7] [5]

Troubleshooting Common Issues

- High Variability Between Replicates: This often results from uneven cell plating or incomplete dissolution of MTT formazan crystals. Ensure thorough mixing after solubilization and consistent plating technique.

- Shallow Dose-Response Curves: This may indicate inappropriate concentration range or insufficient treatment duration. Extend the concentration range (e.g., 0.1-100 μM) and verify this compound activity using a sensitive control cell line (e.g., MM.1S).

- Inconsistent Results Between Assays: Check this compound stock solution stability (store at -20°C in desiccated conditions) and ensure consistent passage number of cell lines, as genetic drift can alter drug sensitivity over time.

Conclusion and Research Applications

This compound represents a promising targeted agent with a unique mechanism of action focusing on membrane modulation and Akt pathway inhibition. The compiled IC₅₀ data reveals a spectrum of sensitivity across different cancer types, with particular efficacy in hematological malignancies like multiple myeloma and specific solid tumors including NSCLC. The selective activity against P-gp-overexpressing resistant cells at low doses (5-10 μM) provides a compelling rationale for its development as a strategy to combat therapy-resistant tumor populations. [4]

References

- 1. This compound, an oral, anti-cancer agent and inhibitor of the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

- 4. Low-Dose this compound, a Phase II Phospholipid Akt Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral bioactive novel alkylphospholipid ... [pmc.ncbi.nlm.nih.gov]

- 6. Akt targeting as a strategy to boost chemotherapy efficacy ... [nature.com]

- 7. This compound induces protective autophagy and upregulation ... [nature.com]

Application Notes and Protocols: Perifosine and TRAIL Combination Therapy for Cancer Treatment

Introduction

TNF-Related Apoptosis-Inducing Ligand (TRAIL) has emerged as a promising anticancer agent due to its unique ability to induce apoptosis selectively in cancer cells while sparing normal cells. Despite this therapeutic potential, many cancers develop resistance to TRAIL monotherapy through various mechanisms, including downregulation of death receptors and upregulation of anti-apoptotic proteins. To overcome this resistance, combination strategies have been explored, with Akt pathway inhibition representing a particularly promising approach. Perifosine, an oral alkylphospholipid that inhibits Akt membrane translocation and phosphorylation, has demonstrated remarkable synergy with TRAIL across diverse cancer types. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this combination therapy, supported by extensive preclinical data demonstrating its efficacy in both hematological malignancies and solid tumors.

The synergistic relationship between this compound and TRAIL represents a novel strategy for overcoming apoptotic resistance in cancer cells. By simultaneously modulating multiple components of the apoptotic pathway, this combination therapy effectively sensitizes even treatment-resistant cancers to cell death induction. The following document details the molecular mechanisms underlying this synergy, provides quantitative data across various cancer models, and offers step-by-step protocols for evaluating the efficacy of this combination in both in vitro and in vivo settings.

Mechanism of Action & Signaling Pathways

Molecular Basis of Synergy

The synergistic apoptosis induction observed with this compound and TRAIL combination therapy results from coordinated effects on multiple components of the cell death machinery. This compound exerts its effects through dual mechanisms that prime cancer cells for TRAIL-mediated apoptosis. First, it dephosphorylates Akt at Ser473, thereby inhibiting the PI3K/Akt signaling pathway that promotes cell survival and chemo resistance. Second, this compound modulates key regulators of the extrinsic apoptotic pathway by upregulating TRAIL death receptors while downregulating anti-apoptotic proteins [1] [2].

The specific molecular events include:

Death Receptor Upregulation: this compound induces significant increase in cell surface expression of DR4 (TRAIL-R1) and DR5 (TRAIL-R2) death receptors across various cancer types, including acute myelogenous leukemia, multiple myeloma, and head and neck squamous cell carcinoma [3] [4] [5]. This enhancement of death receptor expression occurs rapidly, within 2 hours of this compound exposure, and is mediated through a JNK-dependent pathway that activates c-Jun transcription factor [5].

Anti-apoptotic Protein Suppression: this compound downregulates key cellular inhibitors of apoptosis, including cellular FLICE-inhibitory protein (c-FLIP) and X-linked Inhibitor of Apoptosis Protein (XIAP) [1]. c-FLIP is a critical regulator that inhibits caspase-8 activation at the Death-Inducing Signaling Complex (DISC), while XIAP directly binds and inhibits effector caspases.

Reactive Oxygen Species (ROS) Signaling: this compound generates reactive oxygen species that activate a PKCα/JNK2/c-Jun signaling cascade, ultimately driving DR5 transcription and expression [1] [5]. This pathway can be inhibited by antioxidants such as N-acetylcysteine.

Signaling Pathway Visualization

The following diagram illustrates the key molecular mechanisms through which this compound sensitizes cancer cells to TRAIL-induced apoptosis:

Figure 1: Molecular Mechanisms of this compound and TRAIL Synergy. This compound modulates multiple components of the apoptotic pathway, including death receptor upregulation via ROS/JNK signaling and suppression of anti-apoptotic proteins through Akt inhibition. These coordinated effects sensitize cancer cells to TRAIL-induced apoptosis.

Efficacy Data & Experimental Evidence

Quantitative Synergy Across Cancer Types

The combination of this compound and TRAIL has demonstrated significant synergistic effects across diverse cancer models, with enhanced apoptosis induction and suppression of clonogenic survival. The tables below summarize key quantitative findings from preclinical studies.

Table 1: Synergistic Apoptosis Induction by this compound and TRAIL Combination

| Cancer Type | Cell Line/Model | Apoptosis (% of Cells) | Combination Index (CI) | References |

|---|---|---|---|---|

| Acute Myelogenous Leukemia | THP-1 | 90-95% (vs. 50% with this compound alone) | 0.15-0.37 (strong synergy) | [1] [2] |

| Multiple Myeloma | MM.1S | 91% (vs. 50% with this compound alone) | Not specified | [3] [4] |

| Head and Neck Squamous Cell Carcinoma | M4e | ~60% (vs. ~20% with single agents) | Not specified | [5] |

| Prostate Cancer | LNCaP | Significant increase vs. single agents | Not specified | [6] |

| Glioblastoma | U87MG | Significant enhancement vs. single agents | ZIP synergy score: 20.349 ± 1.92 | [7] |

Table 2: Molecular Effects of this compound Treatment in Cancer Cells

| Molecular Parameter | Effect of this compound | Time Frame | Functional Consequence | References |

|---|---|---|---|---|

| DR5 cell surface expression | 2-3 fold increase | 2-6 hours | Enhanced TRAIL binding and DISC formation | [1] [3] [5] |

| Akt phosphorylation (Ser473) | Significant reduction | 4-24 hours | Loss of pro-survival signaling | [1] [8] |

| c-FLIP expression | Marked downregulation | 12-24 hours | Enhanced caspase-8 activation | [1] [4] |

| XIAP expression | Significant reduction | 12-24 hours | Reduced caspase inhibition | [1] |

| JNK phosphorylation | Increased activation | 2-6 hours | DR5 transcriptional upregulation | [1] [5] |

Selectivity for Malignant vs. Normal Cells

A critical advantage of the this compound and TRAIL combination is its selective toxicity toward malignant cells while sparing normal counterparts. In studies using primary acute myelogenous leukemia (AML) samples, this compound combined with TRAIL induced 55-60% apoptosis in immature AML blasts (CD34+, CD38Low/Neg, CD123+) enriched for putative leukemic stem cells. The combination treatment significantly reduced the clonogenic activity of CD34+ cells from AML patients with constitutive Akt activation. Importantly, CD34+ cells from healthy donors remained resistant to the combination treatment, demonstrating a favorable therapeutic window [1] [2]. This selective cytotoxicity toward malignant cells while sparing normal hematopoietic stem cells underscores the potential clinical utility of this combination approach.

Experimental Protocols

In Vitro Assessment of Apoptosis and Combination Effects

4.1.1 Cell Culture and Treatment Conditions

Materials: this compound (stock solution: 10 mM in DMSO), recombinant human TRAIL (stock solution: 100 μg/mL in sterile PBS), cell culture medium appropriate for specific cell lines, fetal bovine serum (FBS), phosphate-buffered saline (PBS), trypsin-EDTA solution.

Cell Culture: Maintain cancer cell lines in appropriate medium (RPMI 1640 for hematopoietic cells, DMEM/F12 for solid tumor cells) supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere. For primary AML cells, use RPMI 1640 supplemented with 20% FBS [1].

Treatment Protocol:

- Seed cells in appropriate multi-well plates (96-well for viability assays, 6-well for protein analysis, 100 mm dishes for large-scale experiments) at optimal densities (e.g., 1-5 × 10⁵ cells/mL for suspension cells, 50-70% confluence for adherent cells).

- Allow cells to adhere and stabilize for 24 hours.

- Prepare fresh treatment solutions in complete medium:

- This compound: 0.5-10 μM (typically below IC₅₀ values)

- TRAIL: 10-100 ng/mL

- Combination: this compound pre-treatment for 2-6 hours followed by TRAIL addition, or simultaneous administration

- Include vehicle controls (DMSO for this compound, PBS for TRAIL).

- Incubate for desired duration (typically 16-48 hours) based on experimental endpoints.

4.1.2 Apoptosis Assessment by Flow Cytometry

Annexin V/Propidium Iodide Staining:

- Harvest cells by gentle pipetting (suspension cells) or trypsinization (adherent cells).

- Wash twice with cold PBS and resuspend in 1× binding buffer at 1 × 10⁶ cells/mL.

- Transfer 100 μL cell suspension to flow cytometry tubes.

- Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI) working solution.

- Incubate for 15 minutes at room temperature in the dark.

- Add 400 μL binding buffer and analyze within 1 hour using flow cytometry.

- Identify apoptotic populations: early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) [1] [9].

Caspase Activity Assay:

- Use carboxyfluorescein FLICA (Fluorescent-Labeled Inhibitor of Caspases) apoptosis detection kit according to manufacturer's instructions.

- Incubate cells with FLICA reagent for 1 hour at 37°C.

- Wash with apoptosis wash buffer and analyze by flow cytometry.

- For caspase inhibition studies, pre-treat cells with 20-50 μM zVAD-FMK (pancaspase inhibitor) or Z-IETD-FMK (caspase-8 inhibitor) for 2 hours before this compound/TRAIL treatment [1] [7].

4.1.3 Death Receptor Expression Analysis

Cell Surface Receptor Staining:

- Harvest and wash 2-5 × 10⁵ cells with cold FACS buffer (PBS with 1% BSA).

- Incubate with PE-conjugated anti-DR4 or anti-DR5 antibodies (or appropriate isotype controls) for 30 minutes at 4°C in the dark.

- Wash twice with FACS buffer and resuspend in 300-500 μL buffer.

- Analyze by flow cytometry, using mean fluorescence intensity (MFI) to quantify receptor expression levels [5].

RNA Analysis of Death Receptors:

- Extract total RNA using high pure RNA isolation kit.

- Synthesize cDNA using reverse transcriptase.

- Perform PCR amplification using specific primers:

- DR4: Forward 5'-CAGAGGGATGGTCAAGGTCAAGG-3', Reverse 5'-CCACAACCTGAGCCGATGC-3'

- DR5: Use commercially available primers

- GAPDH: Forward 5'-TGATGACATCAAGAAGGTGGTGAAG-3', Reverse 5'-TCCTTGGAGGCCATGTGGGCCAT-3'

- Run PCR products on agarose gel and visualize under UV illumination [5].

Western Blot Analysis of Signaling Pathways

4.2.1 Protein Extraction and Quantification

Whole Cell Lysate Preparation:

- Wash treated cells with cold PBS and lyse in RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 × g for 15 minutes at 4°C.

- Collect supernatant and determine protein concentration using BCA assay.

Subcellular Fractionation (for Akt localization studies):

- Use digitonin-based permeabilization to separate membrane and cytosolic fractions.

- Validate fractionation efficiency using compartment-specific markers (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol).

4.2.2 Immunoblotting Procedure

- Separate 40-80 μg protein by SDS-PAGE (8-12% gels depending on target protein size).

- Transfer to PVDF membranes using standard wet or semi-dry transfer systems.

- Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C:

- Phospho-Akt (Ser473), total Akt

- DR4, DR5

- c-FLIP, XIAP

- Phospho-c-Jun (Ser63), total c-Jun

- Phospho-JNK, total JNK

- Cleaved caspase-8, cleaved caspase-3

- Cleaved PARP

- β-tubulin or β-actin (loading control)

- Wash with TBST (3 × 10 minutes).

- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect using enhanced chemiluminescence substrate and image with digital imaging system.

- Perform densitometric analysis using ImageJ or similar software [1] [7] [5].

In Vivo Xenograft Models

4.3.1 Animal Model Establishment

- Cell Line-Derived Xenografts:

- Use 4-6 week old immunodeficient mice (athymic nu/nu or similar).

- For subcutaneous models: Inject 1-5 × 10⁶ cancer cells suspended in 100 μL PBS/Matrigel mixture (1:1) into the flank region.

- For orthotopic models: For head and neck cancer models, inject 1 × 10⁶ M4e cells in 100 μL PBS into the submandibular to mylohyoid muscle [5].

- Monitor tumor growth until palpable tumors reach 50-100 mm³ before initiating treatment.

4.3.2 Treatment Protocol

- Randomize mice into four treatment groups (n=5-10 per group):

- Vehicle control

- This compound alone

- TRAIL alone

- This compound + TRAIL combination

- Administer this compound orally at 20 mg/kg daily, 5 days per week [5].

- Administer TRAIL intraperitoneally at 20 mg/kg daily, 5 days per week [5].

- For metronomic scheduling, use lower doses (10 mg/kg for both agents) administered chronically [8].

- Monitor tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2.

- Monitor body weight as an indicator of treatment toxicity.

- At endpoint (typically 3-6 weeks), euthanize animals and collect tumors for further analysis (weight, immunohistochemistry, protein analysis).

4.3.3 Tumor Tissue Analysis

- Immunohistochemistry for Proliferation Markers:

- Fix tumor tissues in 10% formalin and embed in paraffin.

- Section at 4-5 μm thickness and mount on slides.

- Deparaffinize and rehydrate through xylene and ethanol series.

- Perform antigen retrieval using citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

- Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.

- Block with 5% normal serum for 1 hour.

- Incubate with anti-Ki67 antibody overnight at 4°C.

- Detect using appropriate biotinylated secondary antibody and ABC reagent.

- Develop with DAB substrate and counterstain with hematoxylin.

- Quantify Ki67-positive cells in multiple random fields [8].

Technical Considerations & Troubleshooting

Optimization Guidelines

Dose Optimization: Perform preliminary dose-response curves for each cell line to determine appropriate this compound concentrations. Use concentrations below IC₅₀ (typically 0.5-5 μM) for combination studies to minimize non-specific toxicity while still achieving molecular effects [1]. TRAIL concentrations typically range from 10-100 ng/mL.

Treatment Sequencing: While simultaneous administration often shows synergy, some models demonstrate enhanced efficacy with This compound pre-treatment for 2-6 hours before TRAIL addition. This allows time for death receptor upregulation before TRAIL exposure [1] [4].

Cell Density Effects: Maintain consistent cell densities across experiments, as confluence can affect death receptor expression and susceptibility to TRAIL. Optimal densities are typically 50-70% confluence at treatment initiation.

Common Technical Issues and Solutions

Variable TRAIL Sensitivity: If cells show minimal response to TRAIL alone, verify death receptor expression by flow cytometry and consider alternative sensitization strategies beyond this compound, such as histone deacetylase inhibitors [1].

Inconsistent this compound Effects: Ensure fresh preparation of this compound solutions and consistent DMSO concentrations across treatments (keep ≤0.1% final concentration). Verify Akt inhibition and DR5 upregulation in each experiment to confirm target engagement.

High Background Apoptosis in Controls: Optimize serum lots and reduce mechanical manipulation of cells. Use early passage cells and minimize time between harvesting and analysis for apoptosis assays.

Weak Western Blot Signals for Phospho-Proteins: Process samples quickly with adequate phosphatase inhibitors. Use fresh ECL reagents and optimize antibody concentrations. Consider longer exposure times for low-abundance phospho-proteins.

Conclusion

The combination of this compound and TRAIL represents a promising therapeutic approach that effectively overcomes multiple mechanisms of apoptotic resistance in cancer cells. Through its coordinated effects on death receptor expression, anti-apoptotic protein downregulation, and Akt pathway inhibition, this combination achieves synergistic induction of apoptosis across diverse cancer types while demonstrating selective toxicity toward malignant versus normal cells. The protocols detailed in this application note provide researchers with comprehensive methodologies for investigating this combination therapy in both in vitro and in vivo settings, including detailed approaches for assessing apoptosis, molecular mechanisms, and treatment efficacy. As research in this area advances, further refinement of dosing schedules and patient selection criteria based on Akt activation status will help maximize the clinical potential of this promising combination strategy.

References

- 1. Synergistic proapoptotic activity of recombinant trail plus the akt... [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Proapoptotic Activity of Recombinant TRAIL ... [sciencedirect.com]

- 3. This compound Induces DR4/DR5 Expression Leading to ... [sciencedirect.com]

- 4. This compound synergistically enhances TRAIL-induced ... [pubmed.ncbi.nlm.nih.gov]